molecular formula C8H9BrClN B13542130 (R)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine

(R)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine

Cat. No.: B13542130
M. Wt: 234.52 g/mol
InChI Key: AYRPXHNLJXNKGG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.

    Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by chiral resolution using efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine substituents can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Biological Activity Studies: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Manufacturing: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents may enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine: The enantiomer of the compound with similar structural features but different biological activities.

    1-(5-Bromo-2-chlorophenyl)ethan-1-amine: The racemic mixture containing both enantiomers.

Uniqueness

®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and racemic mixture.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

AYRPXHNLJXNKGG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)Cl)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.